N1-(2-Cyanobenzyl)-3-aminopiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGXWIAFSBUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Biological Target Engagement of N1 2 Cyanobenzyl 3 Aminopiperidine Analogs
Dipeptidyl Peptidase-4 (DPP-4) as a Primary Research Target
DPP-4 is a transmembrane glycoprotein (B1211001) and serine exopeptidase that is widely expressed on the surface of various cell types. myendoconsult.comresearchgate.net It plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). myendoconsult.comdiabetesjournals.orgnih.gov These hormones are released by the gut in response to food and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release. myendoconsult.comyoutube.com By cleaving these hormones, DPP-4 attenuates their glucose-regulating effects. myendoconsult.comyoutube.com Therefore, inhibiting DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes. diabetesjournals.orgnih.gov
Ligand-Protein Binding Modes within the DPP-4 Active Site
The DPP-4 active site is a complex cavity composed of several subsites, primarily the S1 and S2 pockets, which are crucial for inhibitor binding. nih.govnih.gov Additional subsites, such as S1', S2', and the S2 extensive subsite, can also be engaged by inhibitors, often leading to increased potency. nih.gov The interaction of an inhibitor with the negatively charged residues Glu205 and Glu206, along with the lipophilic S1 pocket, is considered critical for high-potency inhibition. nih.gov
The cyanobenzyl group, or similar hydrophobic scaffolds like trifluorobenzyl, typically occupies the hydrophobic S1 pocket of the DPP-4 active site. nih.gov This pocket is formed by residues including Tyr547, Val656, Trp659, Tyr662, and Tyr666. researchgate.net While the prompt mentions hydrogen bonding with Arg125, structural studies reveal that Arg125 is a key residue within the S2 subsite, not the S1 domain. nih.govresearchgate.net The primary role of the cyanobenzyl or cyanopyrrolidine moiety is to fit into the S1 pocket. nih.gov In some inhibitor complexes, the cyano (CN) group can form a charge-reinforced hydrogen bond with Arg358 or a hydrogen bond with Arg125, contributing to the stability of the ligand-protein complex. nih.govnih.gov
The 3-aminopiperidine moiety is a critical pharmacophore that binds within the S2 subsite of DPP-4. nih.gov This pocket contains the highly conserved and catalytically essential glutamic acid residues, Glu205 and Glu206. researchgate.netnih.govresearchgate.net The primary amino group of the piperidine (B6355638) ring becomes protonated at physiological pH and forms a strong, charge-charge interaction, or salt bridge, with the negatively charged carboxylate side chains of Glu205 and Glu206. nih.govnih.gov This salt bridge is a cornerstone of the binding for many DPP-4 inhibitors and is crucial for their high binding affinity and inhibitory potency. nih.govnih.govresearchgate.net
| Molecular Fragment | DPP-4 Subsite | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Cyanobenzyl Group | S1 (Hydrophobic Pocket) | Tyr547, Tyr662, Tyr666, Val656 | Hydrophobic Interactions, π-π Stacking | nih.govnih.gov |
| Cyano (Nitrile) Group | S2 | Arg125 | Hydrogen Bonding | nih.gov |
| Aminopiperidine Moiety | S2 | Glu205, Glu206 | Salt Bridge / Charge-Charge Interaction | nih.govnih.govresearchgate.net |
Xanthine (B1682287) Scaffolds: Found in inhibitors like linagliptin, the xanthine core has specific advantages for DPP-4 inhibition. nih.gov This rigid scaffold can effectively position its substituents to interact with multiple subsites simultaneously, including S1' and S2', which can increase inhibitory activity. nih.govnih.gov Molecular modeling and QSAR studies have been employed to optimize xanthine-based inhibitors, leading to compounds with high potency. nih.govnih.gov
Tricyclic Cores: Novel tricyclic heterocycles have been developed as potent and selective DPP-4 inhibitors. nih.govosti.gov These larger, rigid structures can form more extensive interactions within the binding site compared to simpler scaffolds. nih.gov For instance, certain tricyclic cores can stack against Tyr547 and form additional hydrogen bonds with residues like Tyr631 and Trp629, leading to high efficacy and a long duration of action. nih.gov Scaffold-hopping from xanthines to tricyclic guanines has also proven to be an effective strategy, yielding inhibitors that mimic the binding mode of xanthine-based drugs with sub-nanomolar potency. osti.gov
Broader Biological Targets and Mechanistic Implications for Related Piperidine and Cyanobenzyl Compounds
The structural motifs found in this compound are not exclusive to DPP-4 inhibition and are present in compounds with a wide range of biological activities.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in over 70 FDA-approved drugs and numerous natural products. nih.govenamine.net Its derivatives exhibit a vast spectrum of pharmacological properties, including:
Anti-cancer activity. researchgate.net
Antiviral, anti-inflammatory, and anti-parasitic effects. nih.gov
Activity as central nervous system agents, targeting conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase or acting on histamine (B1213489) H3 and sigma-1 receptors. ajchem-a.comnih.gov
Potential as dopamine (B1211576) transporter (DAT) ligands. nih.gov
The versatility of the piperidine moiety stems from its ability to be readily functionalized, allowing for the creation of diverse libraries of compounds that can target various enzymes, receptors, and ion channels. nih.govajchem-a.com
The cyanobenzyl group is an important intermediate in the production of various chemical products, including pharmaceuticals and functional polymers. google.com While less defined as a standalone pharmacophore compared to piperidine, the cyanobenzyl group is often incorporated into larger molecules to modulate their activity. The nitrile group itself is a key pharmacophore in many DPP-4 inhibitors. nih.gov Compounds containing cyanobenzyl or related benzyl (B1604629) moieties are explored for a range of therapeutic applications, including anti-inflammatory and antidiabetic activities. researchgate.netnih.gov Furthermore, metabolites from cyanobacteria, which share the "cyano" prefix, are known to produce a plethora of bioactive compounds with potential applications as antibiotics and antiviral agents, highlighting the broad biological relevance of cyano-containing structures. nih.gov
Interactions with Proteases (e.g., Bacterial Cysteine Protease IdeS)
Analogs featuring the 3-aminopiperidine scaffold have been identified as the first selective, noncovalent inhibitors of the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS). nih.govbiomolther.org IdeS is a bacterial cysteine protease that plays a critical role in the pathogenesis of infections by cleaving host IgG. nih.gov
In a study designed to find inhibitors of IdeS, a series of peptide analogs incorporating a piperidine moiety to replace a glycine (B1666218) residue were synthesized and tested. biomolther.org While peptides corresponding to the IgG hinge region sequence showed no inhibitory activity, several of the piperidine-based analogs were effective inhibitors. nih.govbiomolther.org The inhibitory activity was quantified using both SDS-PAGE-based assays to detect the cleavage of IgG and surface plasmon resonance (SPR) spectroscopy. biomolther.org
Selectivity of these inhibitors was assessed against other cysteine proteases, including SpeB and papain. biomolther.org It was found that smaller analogs demonstrated high selectivity for IdeS, inhibiting neither SpeB nor papain. nih.govbiomolther.org In contrast, larger analogs that were active against IdeS also showed potent inhibition of papain. nih.govbiomolther.org Two specific compounds, the aminopiperidine-containing analogues (S)-pipG and (R)-LpipG, were highlighted for their effective and specific inhibition of IdeS, marking them as promising starting points for developing more potent inhibitors. nih.gov
Table 1: IdeS Inhibitory Activity of Select 3-Aminopiperidine Analogs This table is interactive. You can sort and filter the data.
| Compound | Stereoisomer | Relative IdeS Activity (%) | Selectivity Profile |
|---|---|---|---|
| pipG | (S)-3 | ~20% | Selective for IdeS over SpeB and papain |
| LpipG | (R)-7 | ~40% | Selective for IdeS over SpeB and papain |
Engagement with G-Protein Coupled Receptors (GPCRs)
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. researchgate.net Acetylcholine-binding proteins (AChBPs) are soluble proteins that show significant sequence homology to the ligand-binding domain of nAChRs and are thus valuable tools for studying ligand interactions. researchgate.netnih.gov
Research into selective agonists for the α7 nAChR has utilized AChBPs as templates for in situ click-chemistry to generate novel ligands. nih.gov This work has produced compounds with varying affinities for different AChBP types (from Lymnaea stagnalis and Aplysia californica) and functional activities at human α7 and α4β2 nAChRs. nih.gov For instance, RJR 2403, a compound also known as trans-metanicotine, demonstrates functional selectivity for α4β2 nAChRs. researchgate.net The development of ligands with piperidine and related cyclic amine structures continues to be an active area of research for targeting specific nAChR subtypes, which are implicated in cognitive processes and various neurological disorders. researchgate.net
Table 2: Binding Affinities and Functional Activities of select nAChR Ligands This table is interactive. You can sort and filter the data.
| Compound | Receptor/Protein Target | Binding Affinity (Ki) | Functional Activity (EC50) |
|---|---|---|---|
| RJR 2403 | α4β2 nAChR | 26 nM | 730 nM |
| 3-pyr-Cytisine | α4β2 nAChR | - | 30 µM |
Neuropeptide Y (NPY) receptors, particularly the Y2 subtype (Y2R), are involved in various physiological processes, including food intake and anxiety. nih.gov High-throughput screening identified a series of small molecule Y2R ligands based on a piperidinylindoline cinnamide scaffold. nih.gov
Structure-activity relationship (SAR) studies were conducted to optimize the binding affinity of these analogs. It was discovered that substitutions on the cinnamide portion of the molecule were critical for activity. Specifically, a 3-cyano (3-CN) cinnamide analog (compound 60, also known as JNJ-5207787) showed a significant increase in binding activity, with an IC50 of 0.1 µM. nih.gov This compound proved to be a potent Y2R antagonist and was over 100-fold selective against human Y1, Y4, and Y5 receptors. nih.gov The research highlighted how modifications to the piperidine-containing scaffold could yield potent and selective antagonists for the NPY Y2 receptor. nih.gov
Table 3: NPY Y2 Receptor Binding Affinities of Piperidinylindoline Cinnamide Analogs This table is interactive. You can sort and filter the data.
| Compound | Key Structural Feature | IC50 (µM) |
|---|---|---|
| JNJ-2765074 (1) | Lead Compound | 4 |
| Analog 60 (JNJ-5207787) | 3-CN Cinnamide | 0.1 |
| Analog 43 | 3,5-difluoro | 2.5 |
| Analog 44 | 3,5-dimethyl | 3.9 |
| Analog 45 | 3,5-dichloro | 30 |
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum. They are known to bind a wide variety of synthetic compounds, and their ligand-binding regions interact selectively with N-alkylamines and N-aralkylamines. The presence of an ionizable nitrogen is considered a key pharmacophoric element for sigma-1 receptor binding.
Studies have shown that N-3-phenylpropyl substitution on the nitrogen of sigma-1 receptor ligands enhances their affinity. Analogs of N-(1-benzylpiperidin-4-yl)arylacetamide have been synthesized and identified as potent sigma-1 receptor ligands. Furthermore, iodinated benzamide (B126) derivatives containing a piperidinylethyl moiety, such as P-(123)I-MBA, have been developed for imaging sigma receptor expression, which is often elevated in cancer cells. These findings underscore the importance of the substituted piperidine motif for achieving high-affinity binding to sigma receptors.
Table 4: Binding Profile of select Piperidine Analogs at Sigma Receptors This table is interactive. You can sort and filter the data.
| Compound Class | Target Receptor | Key Structural Feature | Observation |
|---|---|---|---|
| N-Alkylamines | Sigma-1 | N-3-Phenylpropyl group | Enhanced binding affinity |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Sigma-1 | 1-Benzylpiperidine | Potent ligands |
| P-(123)I-MBA | Sigma Receptors | N-piperidinylethyl | Enables in vivo imaging of receptors |
The dopamine D4 receptor (D4R) and the dopamine transporter (DAT) are critical targets for neuropsychiatric disorders. Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, which are analogs of the DAT inhibitor GBR 12909, have been conducted. These studies revealed that introducing an electron-withdrawing group at the C(4)-position of the N-benzyl group was beneficial for DAT binding. This led to the identification of analogs with high affinity for DAT and significant selectivity over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.
Separately, novel piperidine-based ligands have been investigated as D4R antagonists. In one series, a 4-benzylpiperidine (B145979) analog (compound 8) showed a high affinity and selectivity profile for D4R. Further modifications to the linker between the piperidine ring and another aromatic system showed that the distance between these pharmacophoric features significantly impacts D4R affinity. For example, compound 16, with a three-carbon chain, displayed a surprisingly high D4R affinity (pKi = 8.72), which was much greater than its shorter-chained homologs.
Table 5: Binding Affinities (pKi) of select Piperidine Analogs at Dopamine Receptors/Transporter This table is interactive. You can sort and filter the data.
| Compound | Target | pKi | D2R Selectivity (fold) | D3R Selectivity (fold) |
|---|---|---|---|---|
| 7 | D4R | 8.86 | 182 | 60 |
| 8 | D4R | 8.78 | 151 | 54 |
| 16 | D4R | 8.72 | >724 | >724 |
The cannabinoid receptors, CB1 and CB2, are GPCRs that are key components of the endocannabinoid system. While the this compound scaffold is not a classical cannabinoid structure, research into structurally diverse cannabinoid ligands has explored various heterocyclic systems.
In the development of coumarin-based CB2 receptor agonists, it was noted that the incorporation of a 3-carboxamide nitrogen atom into a piperidine ring led to a decrease in agonist potency. This finding suggests that while the piperidine ring can be incorporated into cannabinoid receptor ligands, its specific placement and chemical context are critical for maintaining or enhancing biological activity. The study indicated that a tertiary amide function in that position resulted in a loss of agonist activity at the CB2 receptor. nih.gov The development of peripherally selective CB1R antagonists has also focused on modifying core scaffolds to modulate physicochemical properties like lipophilicity and topological polar surface area (TPSA) to limit blood-brain barrier penetration. nih.gov
Other Enzyme Systems (e.g., Matrix Metalloproteinases, Cyclooxygenase-2, Aldose Reductase)
Matrix Metalloproteinases (MMPs):
The piperidine scaffold is a key structural motif in the design of inhibitors for Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases.
Research into piperidine-based MMP inhibitors has revealed that the substitution pattern on the piperidine ring is crucial for both potency and selectivity. For instance, a study on piperidine sulfonamide aryl hydroxamic acid analogs demonstrated a significant correlation between the hydrophobic properties of the molecules and their inhibitory potency against MMP-2 and MMP-13. nih.gov This suggests that the cyanobenzyl group in this compound could potentially occupy a hydrophobic pocket within the active site of certain MMPs.
Furthermore, α-piperidine-α-sulfone hydroxamate derivatives have been explored as potent inhibitors of MMP-2, MMP-9, and MMP-13, while showing selectivity against MMP-1. nih.gov The exploration of these analogs highlights the versatility of the piperidine core in achieving potent and selective MMP inhibition.
While no direct inhibition data for this compound on MMPs is available, the established role of the piperidine moiety in MMP inhibitors suggests that this compound could serve as a foundational structure for the development of novel MMP inhibitors.
Interactive Table: Activity of Piperidine Analogs against Matrix Metalloproteinases
| Compound Class | Target MMPs | Observed Activity | Reference |
| Piperidine Sulfonamide Aryl Hydroxamic Acids | MMP-2, MMP-13 | Significant correlation with hydrophobicity | nih.gov |
| α-Piperidine-α-sulfone Hydroxamates | MMP-2, MMP-9, MMP-13 | Potent inhibition, selective against MMP-1 | nih.gov |
Cyclooxygenase-2 (COX-2):
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling. nih.gov While selective COX-2 inhibitors are important therapeutic agents, there is currently no publicly available research that directly links this compound or its close structural analogs to the inhibition of COX-2. The existing literature on COX-2 inhibitors focuses on different chemical scaffolds. nih.govnih.gov
Aldose Reductase:
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. eurekaselect.comnih.gov Inhibition of this enzyme is a therapeutic strategy to prevent or slow the progression of these complications. eurekaselect.comnih.gov A review of the literature did not yield studies on this compound or structurally related aminopiperidine or cyanobenzyl compounds as aldose reductase inhibitors. The known inhibitors of aldose reductase belong to diverse chemical classes, but none share significant structural similarity with the compound . nih.govresearchgate.net
Modulation of Cellular Pathways (e.g., JAK/STAT Pathway)
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. mdpi.com Dysregulation of this pathway is associated with various diseases, including autoimmune disorders and cancer. While the development of JAK/STAT pathway inhibitors is an active area of research, there is no current scientific literature to suggest that this compound or its analogs modulate this pathway. The known inhibitors of the JAK/STAT pathway possess different structural features. mdpi.comresearchgate.net
Histamine H1 Receptor Antagonism
The piperidine and piperazine (B1678402) moieties are common structural features in many histamine H1 receptor antagonists, which are widely used to treat allergic conditions. Research has shown that derivatives of 4-(diphenylmethyl)-1-piperazine exhibit potent histamine H1-receptor antagonist activity. Although these compounds contain a piperazine ring instead of the piperidine ring found in this compound, the shared cyclic amine structure suggests a potential for interaction with the H1 receptor.
A comprehensive review of H1 receptor antagonists highlights the prevalence of pyridine (B92270) and piperidine derivatives in this class of drugs. Specifically, xanthinyl-substituted piperidinyl derivatives have been identified as potent H1-antagonists.
Based on the prevalence of the piperidine scaffold in known H1 antagonists, it is conceivable that this compound could exhibit some affinity for the histamine H1 receptor. However, without direct experimental evidence, this remains speculative.
Interactive Table: Histamine H1 Receptor Antagonist Activity of Piperazine and Piperidine Analogs
| Compound Class | Receptor | Potency | Reference |
| 4-(Diphenylmethyl)-1-piperazine derivatives | Histamine H1 | Moderate to potent antagonists | |
| Xanthinyl-substituted piperidinyl derivatives | Histamine H1 | Potent antagonists | |
| Cyanoguanidine derivatives | Histamine H1/H2 | Dual antagonists |
Androgen Receptor Degradation Strategies
The androgen receptor (AR) is a key driver of prostate cancer progression. Targeted degradation of the AR is an emerging therapeutic strategy to overcome resistance to traditional antiandrogen therapies. Interestingly, a novel series of AR PROTAC (Proteolysis Targeting Chimera) degraders has been developed based on a 4-(4-phenyl-1-piperidyl)-2-(trifluoromethyl)benzonitrile scaffold. These molecules recruit the Cereblon (CRBN) E3 ligase to induce the degradation of the AR.
The presence of a piperidyl (piperidine) ring and a benzonitrile (B105546) moiety in these potent AR degraders is highly relevant to the structure of this compound. This structural similarity suggests that this compound could potentially serve as a ligand for the AR and, with appropriate modification, could be developed into a selective androgen receptor degrader (SARD).
Monomeric AR degraders, which are smaller molecules that can also induce AR degradation, are also gaining attention. While the precise mechanism of these monomeric degraders is still under investigation, the structural motifs of this compound make it a candidate for exploration in this context.
Interactive Table: Androgen Receptor Degradation Activity of Structurally Related Compounds
| Compound Scaffold | Mechanism | Target | Reference |
| 4-(4-phenyl-1-piperidyl)-2-(trifluoromethyl)benzonitrile | PROTAC Degrader | Androgen Receptor |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Investigations
Elucidation of Key Pharmacophoric Features for DPP-4 Inhibition and Related Activities
The DPP-4 enzyme active site is characterized by distinct subpockets, primarily the S1 and S2 pockets, which accommodate different parts of the inhibitor molecule. nih.govbohrium.com The key pharmacophoric features of an inhibitor are those that enable it to bind with high affinity and selectivity to these pockets. In the case of N1-(2-Cyanobenzyl)-3-aminopiperidine, the primary amine of the piperidine (B6355638) ring and the cyanobenzyl group are critical pharmacophores. nih.gov
The 3-aminopiperidine moiety is a well-established scaffold in numerous DPP-4 inhibitors, including the approved drug alogliptin. mdpi.com This group typically interacts with the S2 subsite of the enzyme, which is characterized by the presence of negatively charged amino acid residues. nih.gov Specifically, the protonated amine of the 3-aminopiperidine ring is believed to form a crucial salt bridge interaction with glutamic acid residues Glu205 and Glu206. bohrium.comnih.gov This interaction anchors the inhibitor within the active site.
The cyanobenzyl portion of the molecule is designed to occupy the hydrophobic S1 pocket. nih.gov The nitrile group (cyano group) is a frequently used pharmacophore in the design of DPP-4 inhibitors and is known to contribute significantly to the compound's potency. nih.gov The aromatic ring of the benzyl (B1604629) group can engage in hydrophobic and π-π stacking interactions with tyrosine residues, such as Tyr547, within the S1 pocket. nih.govresearchgate.net
Impact of Substituent Modifications on Potency and Selectivity
The potency and selectivity of DPP-4 inhibitors based on the N-benzyl-3-aminopiperidine scaffold are highly sensitive to substituent modifications on both the benzyl and piperidine rings.
Substitutions on the Benzyl Ring: The presence and position of substituents on the benzyl ring play a pivotal role in modulating the inhibitory activity. The cyano group, particularly at the ortho position as in this compound, has been shown to be highly beneficial for potency. nih.gov Research on related compounds has demonstrated that the addition of a cyano group to a benzyl ring can improve potency by several folds. nih.gov Furthermore, the introduction of other electron-withdrawing groups, such as fluorine, can further enhance inhibitory activity. For instance, adding a 5-fluoro substituent to a 2-cyanobenzyl ring has been reported to increase potency significantly. nih.govsemanticscholar.org Conversely, the introduction of bulky or electron-donating groups may lead to a decrease in activity, likely due to steric hindrance or unfavorable electronic interactions within the S1 pocket.
Modifications to the Piperidine Ring: The 3-aminopiperidine ring is a key element for interaction with the S2 pocket. Altering the position of the amino group on the piperidine ring or substituting it with other functional groups can have a profound impact on activity. Studies on related aminomethyl-pyridine compounds have shown that the position of the amino group is critical, with β-substituted compounds exhibiting lower IC50 values and better efficacy than their α-substituted counterparts. nih.gov This highlights the precise spatial arrangement required for optimal interaction with the S2 pocket.
| Scaffold | Substituent (R) | Effect on Potency | Rationale |
|---|---|---|---|
| N1-(R-benzyl)-3-aminopiperidine | -H | Baseline Activity | Basic scaffold with minimal interaction in S1 pocket. |
| -CN (ortho) | Increased Potency | Forms key interactions within the hydrophobic S1 pocket. nih.gov | |
| -F | Increased Potency | Enhances binding affinity in the S1 pocket. nih.govsemanticscholar.org |
Stereochemical Influence on Biological Activity
Stereochemistry is a critical determinant of the biological activity of 3-aminopiperidine-based DPP-4 inhibitors. The interaction with the enzyme's active site is highly stereospecific. For 3-aminopiperidine derivatives, the (R)-enantiomer is generally the more potent inhibitor of DPP-4. beilstein-journals.org This is because the (R)-configuration correctly orients the amino group to form the essential salt bridge with Glu205 and Glu206 in the S2 pocket. bohrium.comnih.gov The synthesis of enantiomerically pure (R)-3-aminopiperidine is therefore a crucial step in the development of these inhibitors. beilstein-journals.org The use of a racemic mixture would likely result in a significantly less potent compound, as the (S)-enantiomer would not bind as effectively and could even interfere with the binding of the active (R)-enantiomer.
Application of Computational Chemistry and Molecular Modeling
Computational techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of enzyme inhibitors. For this compound, molecular modeling provides valuable insights into its binding mode and helps to rationalize the observed SAR data.
Molecular Docking Simulations and Binding Pose Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Docking simulations of this compound into the active site of DPP-4 can predict its binding pose and the key interactions responsible for its inhibitory activity.
These simulations would likely show the (R)-enantiomer of the compound fitting snugly into the active site. The protonated amino group of the 3-aminopiperidine ring would be positioned to form a strong ionic interaction with the carboxylate groups of Glu205 and Glu206 in the S2 pocket. bohrium.comnih.gov The piperidine ring itself would make favorable van der Waals contacts within this pocket. The 2-cyanobenzyl group would extend into the hydrophobic S1 pocket, with the phenyl ring engaging in π-π stacking interactions with Tyr662 and Tyr666, and the cyano group potentially forming a hydrogen bond with the side chain of Tyr547. nih.gov
| Molecular Moiety | DPP-4 Binding Pocket | Predicted Interactions | Key Amino Acid Residues |
|---|---|---|---|
| 3-Aminopiperidine (amino group) | S2 | Salt bridge/Ionic interaction | Glu205, Glu206 bohrium.comnih.gov |
| 2-Cyanobenzyl (phenyl ring) | S1 | π-π stacking, hydrophobic interactions | Tyr662, Tyr666 nih.gov |
| 2-Cyanobenzyl (cyano group) | S1 | Hydrogen bonding | Tyr547 nih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Based on the known interactions of DPP-4 inhibitors, a pharmacophore model for this compound and its analogs can be constructed.
This model would typically include:
A positive ionizable feature representing the protonated 3-amino group.
A hydrophobic aromatic feature representing the benzyl ring.
A hydrogen bond acceptor feature corresponding to the nitrogen of the cyano group.
Such a pharmacophore model can be used to virtually screen large compound libraries to identify novel scaffolds that possess these key features and are therefore likely to be active DPP-4 inhibitors. nih.gov It also serves as a guide for the design of new analogs with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ceon.rs For a series of analogs of this compound, a QSAR model could be developed to predict their DPP-4 inhibitory potency.
In a typical 3D-QSAR study, a set of structurally related compounds with known activities would be aligned, and their steric and electrostatic fields would be calculated. ceon.rs Statistical methods, such as partial least squares (PLS), are then used to correlate these fields with the biological activity. ceon.rs The resulting QSAR model can be used to predict the activity of newly designed compounds before their synthesis and testing, thereby prioritizing the most promising candidates. ceon.rsresearchgate.net For instance, a QSAR model could quantify the positive contribution of the cyano group at the ortho position and the negative impact of bulky substituents, providing a quantitative framework for the observed SAR.
Investigations into this compound Remain Undisclosed in Publicly Available Research
Despite its availability for research purposes, detailed scientific literature focusing on the structure-activity relationship (SAR) and structure-based drug design (SBDD) of the chemical compound this compound is not presently found in publicly accessible research databases and scholarly articles.
This compound, with the chemical formula C₁₃H₁₇N₃, is listed by several chemical suppliers, indicating its use in research. However, specific studies detailing the rational design principles for optimizing its biological activity, along with research findings and corresponding data tables, are not available in the public domain.
While numerous studies have been published on the SAR and SBDD of various piperidine derivatives for a range of biological targets, the specific investigations into this compound have not been disclosed. The exploration of how structural modifications to the cyanobenzyl or aminopiperidine moieties of this particular compound influence its biological effects remains proprietary or unpublished.
Consequently, a detailed analysis of its rational design principles for optimized biological activity, supported by specific research data, cannot be provided at this time. Further research and publication in peer-reviewed journals are required to elucidate the specific structure-activity relationships and the potential therapeutic applications of this compound.
Preclinical Mechanistic Studies and in Vitro Efficacy Assessments of Analogs
Biochemical and Cell-Based Assay Methodologies for Target Validation
A variety of in vitro assays are employed to characterize the interaction of new chemical entities with their putative biological targets. These assays are crucial for determining the potency and selectivity of a compound, providing a foundational understanding of its pharmacological profile.
Enzyme Activity Assays (e.g., IC50 Determination for DPP-4)
Enzyme activity assays are fundamental in identifying and characterizing enzyme inhibitors. For compounds like N1-(2-Cyanobenzyl)-3-aminopiperidine, which is an impurity of the DPP-4 inhibitor Alogliptin, assessing its direct effect on DPP-4 activity is a primary step. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit the enzyme's activity by 50%.
The general procedure for a DPP-4 inhibitor screening assay involves the use of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). DPP-4 cleaves this substrate, releasing the fluorescent AMC molecule. The presence of a DPP-4 inhibitor reduces the rate of this cleavage, resulting in a decreased fluorescent signal. The assay is typically performed in a 96-well plate format, allowing for high-throughput screening of multiple compounds at various concentrations. caymanchem.com The fluorescence intensity is measured over time using a fluorometric plate reader, and the data is used to calculate the percent inhibition and subsequently the IC50 value for each test compound. caymanchem.com
Table 1: DPP-4 Inhibitory Activity of Selected 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Analogs
| Compound ID | R1 | R2 | % Inhibition at 20 µM | IC50 (µM) |
|---|---|---|---|---|
| 9a | H | H | 25.3 ± 2.15 | > 50 |
| 9c | H | 4-Cl | 62.8 ± 3.42 | 15.3 ± 0.65 |
| 9i | Br | 4-Cl | 75.1 ± 4.11 | 9.25 ± 0.57 |
| 9j | Br | 4-CF3 | 58.9 ± 3.98 | 18.7 ± 0.88 |
| 9l | Br | 3-Cl | 51.2 ± 3.15 | 22.4 ± 1.03 |
| Sitagliptin | - | - | 95.7 ± 1.23 | 0.018 ± 0.002 |
Data sourced from a study on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives. nih.gov This table is interactive. You can sort and filter the data by clicking on the column headers.
The data clearly indicates that substitutions on the phenyl ring and the anthranilic acid portion of the molecule significantly influence the DPP-4 inhibitory potency. nih.gov Specifically, the presence of a bromine atom at the R1 position and a chlorine atom at the para position of the phenyl ring (compound 9i) resulted in the most potent analog in this series, with an IC50 value of 9.25 µM. nih.gov This suggests that the cyanobenzyl moiety of this compound could also play a crucial role in its interaction with the DPP-4 enzyme.
Receptor Binding Assays (e.g., Radioligand Binding, Displacement Assays)
Receptor binding assays are essential for determining the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is then introduced to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity, often expressed as the inhibition constant (Ki).
While the primary focus for aminopiperidine-based compounds has often been on DPP-4, their structural features may allow for interactions with other targets, such as sigma receptors. The methodology for a typical radioligand displacement assay involves incubating a source of the receptor (e.g., cell membranes) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The data is then used to generate a competition curve, from which the IC50 and subsequently the Ki value can be calculated.
A study on a structurally similar compound, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine, demonstrated high affinity for the sigma-1 receptor. caymanchem.com In this study, in vitro receptor binding assays were performed using rat brain membranes and a specific radioligand for the sigma-1 receptor. The compound exhibited a Ki value of 0.38 nM, indicating a very high affinity for this receptor. caymanchem.com This finding suggests that this compound and its analogs may also possess affinity for sigma receptors, a possibility that warrants further investigation through specific binding assays.
Functional Cellular Assays (e.g., Guanosine (B1672433) 5'-O-(3-[(35)S]thio)triphosphate Binding)
Functional cellular assays go a step beyond simple binding and measure the physiological response of a cell to a compound. The guanosine 5'-O-(3-[(35)S]thio)triphosphate ([35S]GTPγS) binding assay is a classic functional assay used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
The principle of the [35S]GTPγS binding assay is that upon agonist binding to a GPCR, the associated G-protein is activated and exchanges GDP for GTP. creative-bioarray.comnih.gov The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated Gα-[35S]GTPγS complex, which can then be quantified by measuring radioactivity. creative-bioarray.com An increase in [35S]GTPγS binding in the presence of a test compound indicates agonist activity, while the ability of a compound to block the agonist-induced increase in binding signifies antagonist activity. creative-bioarray.comnih.gov
Given that sigma-1 receptors are known to be located at the endoplasmic reticulum and can modulate intracellular signaling, investigating the functional consequences of binding by a ligand like this compound would be a critical next step. However, at present, there is no publicly available data from functional cellular assays such as [35S]GTPγS binding for this compound or its close analogs. Such studies would be necessary to elucidate the functional activity of these compounds at any identified receptor targets.
Mechanistic Investigations of Biological Effects in Cellular Systems
Understanding the downstream cellular effects of a compound is crucial for elucidating its mechanism of action. For a DPP-4 inhibitor, mechanistic studies in cellular systems would aim to confirm that the observed enzyme inhibition translates into a biological effect, such as the potentiation of incretin (B1656795) signaling. This can be assessed by measuring downstream markers like cyclic AMP (cAMP) levels in response to GLP-1 in the presence and absence of the inhibitor.
Furthermore, if a compound is found to interact with other targets, such as sigma-1 receptors, cellular mechanistic studies would be designed to explore the consequences of this interaction. For instance, since sigma-1 receptors are involved in regulating calcium signaling and cellular stress responses, studies could investigate the effect of this compound analogs on intracellular calcium levels or on markers of the unfolded protein response in relevant cell lines.
Currently, specific mechanistic studies in cellular systems for this compound have not been reported in the available scientific literature. Future research should focus on conducting such experiments to provide a more comprehensive understanding of the cellular and molecular mechanisms underlying the biological activities of this class of compounds.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, HRMS)
Spectroscopic methods are indispensable for the definitive structural confirmation of N1-(2-Cyanobenzyl)-3-aminopiperidine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and functional groups present in the compound. The structures of various impurities of Alogliptin have been successfully characterized using these spectroscopic techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published in readily accessible literature, representative chemical shifts can be predicted based on the analysis of its structural analogues and the parent drug, Alogliptin. For instance, ¹H NMR data is available for intermediates in the synthesis of Alogliptin. google.com
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.75 - 7.35 | m | 4H | Aromatic protons (cyanobenzyl group) |
| 3.80 | s | 2H | Benzyl (B1604629) CH₂ |
| 3.20 - 2.80 | m | 3H | Piperidine (B6355638) protons adjacent to N |
| 2.70 | m | 1H | Piperidine CH-NH₂ |
| 1.90 - 1.50 | m | 4H | Remaining piperidine protons |
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 140.5 | Aromatic C-CN |
| 133.0 - 128.0 | Aromatic CH |
| 117.5 | -C≡N |
| 60.1 | Benzyl CH₂ |
| 58.5, 54.2 | Piperidine CH₂ adjacent to N |
| 48.9 | Piperidine CH-NH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the characteristic functional groups within the molecule. The spectrum of this compound would be expected to show distinct absorption bands corresponding to the nitrile, amine, and aromatic moieties.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3350 - 3250 | N-H stretch (primary amine) |
| ~3050 - 3000 | C-H stretch (aromatic) |
| ~2950 - 2800 | C-H stretch (aliphatic) |
| ~2225 | C≡N stretch (nitrile) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₁₃H₁₇N₃), the expected exact mass would be a key identifier.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| Calculated Exact Mass | 215.1422 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (Alogliptin) and other related impurities, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly applied methods. nih.gov
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method has been developed for the separation and quantification of Alogliptin and its process-related substances. nih.gov Such methods are crucial for monitoring the purity of Alogliptin and controlling the levels of impurities like this compound. The development of these methods often involves optimizing the stationary phase, mobile phase composition, and detector wavelength. For chiral compounds, specialized chiral HPLC columns are used to separate and quantify the enantiomers, which is critical as this compound possesses a chiral center at the 3-position of the piperidine ring.
Typical HPLC Parameters for Impurity Profiling
| Parameter | Description |
|---|---|
| Column | C18 (e.g., Kromasil, 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient elution with an aqueous buffer (e.g., 0.1% perchloric acid, pH 3.0) and an organic modifier (e.g., acetonitrile). nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 278 nm) acs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the identification and quantification of trace-level impurities. The mass spectrometer can provide molecular weight information and fragmentation patterns of the eluting compounds, aiding in their structural confirmation.
X-ray Crystallography for Ligand-Protein Complex Analysis
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including how a ligand such as an inhibitor binds to its protein target. While there is no specific publicly available information on the X-ray crystal structure of this compound in a complex with a protein, this method is extensively used in the study of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin. nih.gov
The analysis of the crystal structure of Alogliptin bound to DPP-4 reveals key interactions within the enzyme's active site. If this compound were to be studied in a similar manner, X-ray crystallography could elucidate its binding mode to DPP-4. This information would be valuable in understanding its potential biological activity and its relationship to the parent drug. The process would involve co-crystallizing the compound with the target protein and then analyzing the resulting diffraction pattern to build a detailed 3D model of the complex.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Indications for Aminopiperidine Derivatives
The aminopiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. nih.gov While their utility is established in areas such as oncology and neuroscience, ongoing research continues to uncover new possibilities.
Future explorations are likely to focus on expanding the therapeutic reach of aminopiperidine derivatives into new domains. The inherent versatility of the piperidine (B6355638) ring allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological activity against various biological targets. Researchers are actively investigating the potential of these compounds in treating a broader spectrum of diseases, including:
Neurodegenerative Diseases: Beyond established uses, new aminopiperidine derivatives are being evaluated as potential treatments for conditions like Alzheimer's disease. nih.govnih.gov The focus is on developing multifunctional agents that can, for example, inhibit key enzymes like cholinesterases while also addressing other pathological factors such as the aggregation of amyloid-beta and tau proteins. nih.gov
Inflammatory and Autoimmune Disorders: Some aminopiperidine compounds have shown potential anti-inflammatory properties, suggesting they could be developed for conditions like rheumatoid arthritis and inflammatory bowel disease. biosynth.com
Metabolic Diseases: The role of aminopiperidine derivatives in managing metabolic disorders such as type 2 diabetes is an active area of investigation. beilstein-journals.org
Infectious Diseases: The structural features of aminopiperidines make them attractive candidates for the development of novel antiviral and antibacterial agents.
The exploration of these and other indications is driven by a deeper understanding of the underlying biology of these diseases and the ability to design aminopiperidine derivatives that can selectively interact with newly identified molecular targets.
Development of Advanced Synthetic Methodologies for Chiral Amines
The biological activity of N1-(2-cyanobenzyl)-3-aminopiperidine is intrinsically linked to its three-dimensional structure, particularly the stereochemistry at the C3 position of the piperidine ring. The synthesis of such chiral amines in an enantiomerically pure form is a significant challenge in organic chemistry. Consequently, a major thrust of current research is the development of more efficient, selective, and sustainable methods for their preparation.
Chiral amines are crucial building blocks for a vast number of pharmaceuticals, representing 40-45% of small-molecule drugs. acs.orgmdpi.com Traditional methods for obtaining single enantiomers, such as the resolution of racemic mixtures, are often inefficient, with a maximum theoretical yield of only 50%. mdpi.com Therefore, modern research is heavily focused on asymmetric synthesis, which can theoretically produce the desired enantiomer with 100% yield. beilstein-journals.orgmdpi.com
Key emerging methodologies include:
Biocatalysis: The use of enzymes, particularly ω-transaminases, is gaining prominence as a green and sustainable approach to chiral amine synthesis. beilstein-journals.orgmdpi.com These enzymes can convert a prochiral ketone precursor into a chiral amine with high enantioselectivity. beilstein-journals.org Researchers are continually discovering and engineering new transaminases with improved stability, broader substrate scope, and enhanced catalytic activity to make this method more applicable on an industrial scale. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most direct and efficient methods for preparing chiral amines. acs.orgnih.gov It involves the hydrogenation of prochiral precursors like imines or enamines using chiral catalysts, often based on transition metals such as rhodium or copper. acs.orgrsc.orgnih.gov A significant area of innovation is the design of new chiral ligands that can induce high levels of stereocontrol in these reactions. acs.orgnih.gov
Organocatalysis: This approach uses small organic molecules as catalysts, avoiding the need for potentially toxic and expensive metals. The development of novel amine-based dual-functional organocatalysts is a promising area of research for the asymmetric synthesis of substituted piperidines. rsc.org
These advanced synthetic strategies not only offer higher efficiency and selectivity but also align with the principles of green chemistry by reducing waste and energy consumption. mdpi.com
Integration of Advanced Computational Approaches in Drug Design
The design and discovery of new drugs have been revolutionized by the advent of powerful computational tools. sysrevpharm.orgnih.gov For compounds like this compound, these in silico methods are becoming indispensable for accelerating the journey from initial concept to a viable drug candidate. researchgate.net
Computational approaches are employed at virtually every stage of the drug discovery pipeline:
Target Identification and Validation: Computational methods can help identify and validate the biological targets with which a drug molecule might interact.
Hit Identification and Lead Optimization: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone strategies. researchgate.net
SBDD relies on the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. sysrevpharm.org Techniques like molecular docking allow researchers to virtually screen vast libraries of compounds to identify promising candidates. mdpi.com
LBDD is used when the structure of the target is unknown. It involves building a model, known as a pharmacophore, based on the key structural features of known active molecules. researchgate.net This model can then be used to search for new compounds with similar properties.
Prediction of Physicochemical and ADMET Properties: Computational tools can predict important properties of a drug candidate, such as its solubility, permeability, and metabolic stability (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com This allows for the early identification of compounds that are likely to fail in later stages of development, thereby saving time and resources. sysrevpharm.org
The integration of computational chemistry with high-throughput synthesis and screening technologies creates a powerful and efficient platform for the discovery of new aminopiperidine-based drugs. nih.gov This synergy allows for the rapid design, synthesis, and testing of focused libraries of compounds, significantly streamlining the drug discovery process. nih.gov
Q & A
Q. What are the recommended methods for synthesizing N1-(2-Cyanobenzyl)-3-aminopiperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-aminopiperidine with 2-cyanobenzyl bromide in a polar aprotic solvent (e.g., THF or DCM) under inert conditions (N₂/Ar) at 0–25°C for 12–24 hours. Catalytic bases like triethylamine or DIPEA enhance reactivity. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (methanol/water) is critical for isolating the product. Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) and monitoring reaction progress via TLC or LC-MS .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes. Store at 2–8°C in airtight containers. Dispose of waste via certified chemical disposal services. Document all incidents and consult a toxicologist for risk assessment .
Advanced Research Questions
Q. How can the molecular conformation and intermolecular interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in methanol/water. Analyze asymmetric units to determine bond lengths (e.g., C-N piperidine bonds: ~1.45–1.50 Å), dihedral angles (e.g., cyanobenzyl vs. piperidine ring), and hydrogen-bonding networks (N–H⋯N or C–H⋯O interactions). Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate electronic structure and predict spectroscopic properties (IR, NMR) .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound in cancer cell lines?
- Methodological Answer : Use in vitro cytotoxicity assays (MTT/XTT) across multiple cell lines (e.g., SW480, A549) with 48–72 hour exposure. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%). Calculate IC50 via nonlinear regression (GraphPad Prism). Validate mechanism via flow cytometry (apoptosis: Annexin V/PI staining) and Western blot (caspase-3/9 activation). Ensure replicates (n ≥ 3) and statistical analysis (ANOVA with Tukey post-hoc) .
Q. How can stereochemical purity of this compound derivatives be assessed?
- Methodological Answer : Use chiral HPLC (Chiralpak IA/IB column, hexane/isopropanol mobile phase) or SFC (supercritical CO₂ with methanol modifier). Compare retention times to enantiopure standards. For diastereomers, employ NOESY NMR to identify spatial proximities (e.g., 3-aminopiperidine protons vs. cyanobenzyl group). Confirm absolute configuration via X-ray crystallography or Mosher’s method .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics simulations (AMBER/NAMD) assess membrane penetration (e.g., POPC bilayers over 100 ns). ADMET predictions require validation with in vitro assays: Caco-2 for permeability, microsomal stability (human liver microsomes), and plasma protein binding (equilibrium dialysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Methodological Answer : Variability may arise from cell line heterogeneity (passage number, culture conditions), assay protocols (serum concentration, incubation time), or compound purity. Standardize assays using CLSI guidelines. Cross-validate with orthogonal methods (e.g., clonogenic assay vs. ATP-luminescence). Perform LC-MS/HPLC to confirm compound integrity and concentration post-dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
